molecular formula C17H13BrN2O2 B5022127 4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one

4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one

Cat. No.: B5022127
M. Wt: 357.2 g/mol
InChI Key: FAOMTFPWRPBLKG-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with bromophenyl and methoxyphenyl groups

Properties

IUPAC Name

4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-16-5-3-2-4-13(16)15-10-14(19-17(21)20-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMTFPWRPBLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=O)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one typically involves the condensation of appropriate bromophenyl and methoxyphenyl precursors with a pyrimidine core. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acids or esters are coupled with halogenated pyrimidines in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium amide or thiourea.

Major Products

    Oxidation: 4-(4-hydroxyphenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one.

    Reduction: 4-(phenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one.

    Substitution: 4-(4-aminophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one.

Scientific Research Applications

4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pyrimidine core can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one
  • 4-(4-fluorophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one
  • 4-(4-iodophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one

Uniqueness

4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs .

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